4-[1-(1-Methoxycyclopentyl)ethylamino]-3-phenylbutan-1-ol
Description
4-[1-(1-Methoxycyclopentyl)ethylamino]-3-phenylbutan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclopentyl group, a phenyl group, and an amino alcohol moiety
Properties
IUPAC Name |
4-[1-(1-methoxycyclopentyl)ethylamino]-3-phenylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-15(18(21-2)11-6-7-12-18)19-14-17(10-13-20)16-8-4-3-5-9-16/h3-5,8-9,15,17,19-20H,6-7,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCIZTNQKBXRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCCC1)OC)NCC(CCO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1-Methoxycyclopentyl)ethylamino]-3-phenylbutan-1-ol can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of 1-methoxycyclopentane through the methoxylation of cyclopentane.
Amination: The cyclopentyl intermediate is then subjected to amination using ethylamine to form 1-(1-methoxycyclopentyl)ethylamine.
Coupling with Phenylbutanol: The final step involves the coupling of 1-(1-methoxycyclopentyl)ethylamine with 3-phenylbutan-1-ol under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[1-(1-Methoxycyclopentyl)ethylamino]-3-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
4-[1-(1-Methoxycyclopentyl)ethylamino]-3-phenylbutan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(1-Methoxycyclopentyl)ethylamino]-3-phenylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-[1-(1-Methoxycyclopentyl)ethylamino]-3-phenylbutan-2-ol: Similar structure with a different position of the hydroxyl group.
4-[1-(1-Methoxycyclopentyl)ethylamino]-3-phenylbutan-1-one: Similar structure with a ketone group instead of a hydroxyl group.
Uniqueness
4-[1-(1-Methoxycyclopentyl)ethylamino]-3-phenylbutan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
